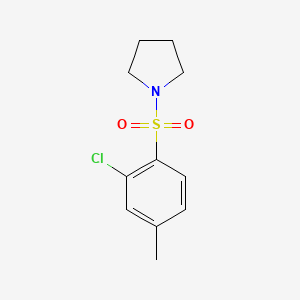
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, also known as McPAH, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to the activation of dopamine receptors and the subsequent physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several biochemical and physiological effects, including the activation of dopamine receptors and the subsequent release of dopamine in the brain. This increase in dopamine concentration leads to the activation of the reward pathway in the brain, which is responsible for the feelings of pleasure and motivation. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to have an inhibitory effect on the uptake of serotonin, another neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to be stable in solution and can be easily synthesized using various methods. However, 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has some limitations, including its potential for toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, including the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine could also be used in the development of new treatments for addiction and other neuropsychiatric disorders. Additionally, the synthesis of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine analogs could lead to the development of more potent and selective compounds for the study of dopamine transporters.
Méthodes De Synthèse
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine is synthesized using various methods, including the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been used in several scientific research studies, including the investigation of the effects of this compound on the brain and the nervous system. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been found to have an inhibitory effect on the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been used in the study of drug addiction and the development of new treatments for addiction.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-9-4-5-11(10(12)8-9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLSWFUVMOZAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
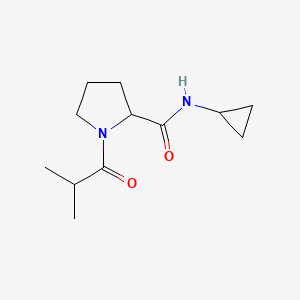
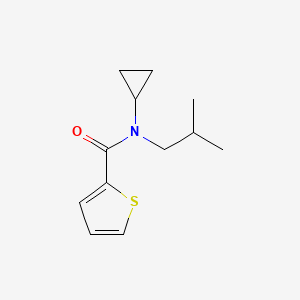
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
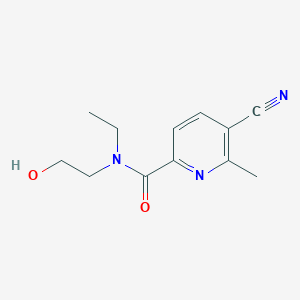
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
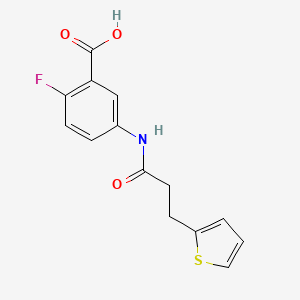


![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)